

1,4-Bis(trichloromethyl)benzene solubility in organic solvents

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Compound of Interest

Compound Name: Hexachloroparaxylene

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An In-depth Technical Guide to the Solubility of 1,4-Bis(trichloromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-bis(trichloromethyl)benzene (also known as $\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, factors influencing solubility, and detailed experimental protocols for its determination.

Introduction and Physicochemical Properties

1,4-Bis(trichloromethyl)benzene is a solid aromatic organic compound with the molecular formula $C_8H_4Cl_6$.^{[1][2][3]} It serves as an important intermediate in organic synthesis, particularly in the preparation of terephthaloyl chloride, a monomer used for producing high-strength polymers like Kevlar.^[4] Understanding its solubility is critical for its application in synthesis, purification via recrystallization, and formulation development.

The molecule's structure, featuring a nonpolar benzene ring and two highly chlorinated methyl groups, dictates its solubility behavior. The high chlorine content and symmetrical structure result in a nonpolar character, making it practically insoluble in polar solvents like water but soluble in various organic solvents.^[5]

Table 1: Physicochemical Properties of 1,4-Bis(trichloromethyl)benzene

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₄ Cl ₆ | [1][2] |
| Molecular Weight | 312.82 - 312.84 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid/powder | |
| Melting Point | 108 - 113 °C | [2] |
| Boiling Point | 312 °C | |
| CAS Number | 68-36-0 | [1][2] |

Solubility Profile

Quantitative solubility data for 1,4-bis(trichloromethyl)benzene is not readily available in the surveyed literature. However, qualitative descriptions and information derived from purification methods provide a good understanding of its solubility in common organic solvents. The general principle of "like dissolves like" is applicable; the compound shows greater solubility in nonpolar organic solvents.[5] Furthermore, its solubility in these solvents is expected to increase with temperature.[5]

Table 2: Qualitative Solubility of 1,4-Bis(trichloromethyl)benzene

| Solvent | Solvent Type | Solubility | Notes | Reference |
|---------------|-------------------|-----------------------|---|-----------|
| Water | Polar Protic | Practically Insoluble | The hydrophobic nature and high chlorine content limit aqueous solubility. | [5] |
| Hexane | Nonpolar | Soluble | Often used as a solvent for recrystallization, implying good solubility at elevated temperatures. | [2][5] |
| Benzene | Nonpolar Aromatic | Soluble | Favorable interactions with the nonpolar solvent. | [5] |
| Diethyl Ether | Polar Aprotic | Soluble | Can be used for recrystallization. | [2] |
| Methanol | Polar Protic | Soluble (when hot) | A supplier specification indicates solubility in hot methanol. | |

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of a solid compound like 1,4-bis(trichloromethyl)benzene. The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility.[6][7]

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (e.g., room temperature).

Materials and Equipment:

- 1,4-Bis(trichloromethyl)benzene
- Test solvents (e.g., hexane, toluene, ethanol, acetone)
- Small test tubes with stoppers
- Vortex mixer
- Spatula and analytical balance

Procedure:

- Weigh approximately 25 mg of 1,4-bis(trichloromethyl)benzene and place it into a small test tube.^[8]
- Add the selected solvent to the test tube in small portions, starting with 0.25 mL.
- After each addition, stopper the test tube and shake it vigorously for 60 seconds.^[8] Visual inspection for undissolved solid should follow.
- Continue adding solvent in 0.25 mL increments up to a total volume of approximately 3 mL.
- Record the compound as "soluble," "partially soluble," or "insoluble" based on visual observation. For a compound to be considered soluble, the solid must completely disappear, forming a clear solution.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of the compound at a constant temperature.
^{[6][9]}

Materials and Equipment:

- 1,4-Bis(trichloromethyl)benzene (high purity)
- Selected organic solvent (HPLC grade)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with a temperature-controlled chamber or a shaking water bath
- Analytical balance
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate quantitative analysis instrument.

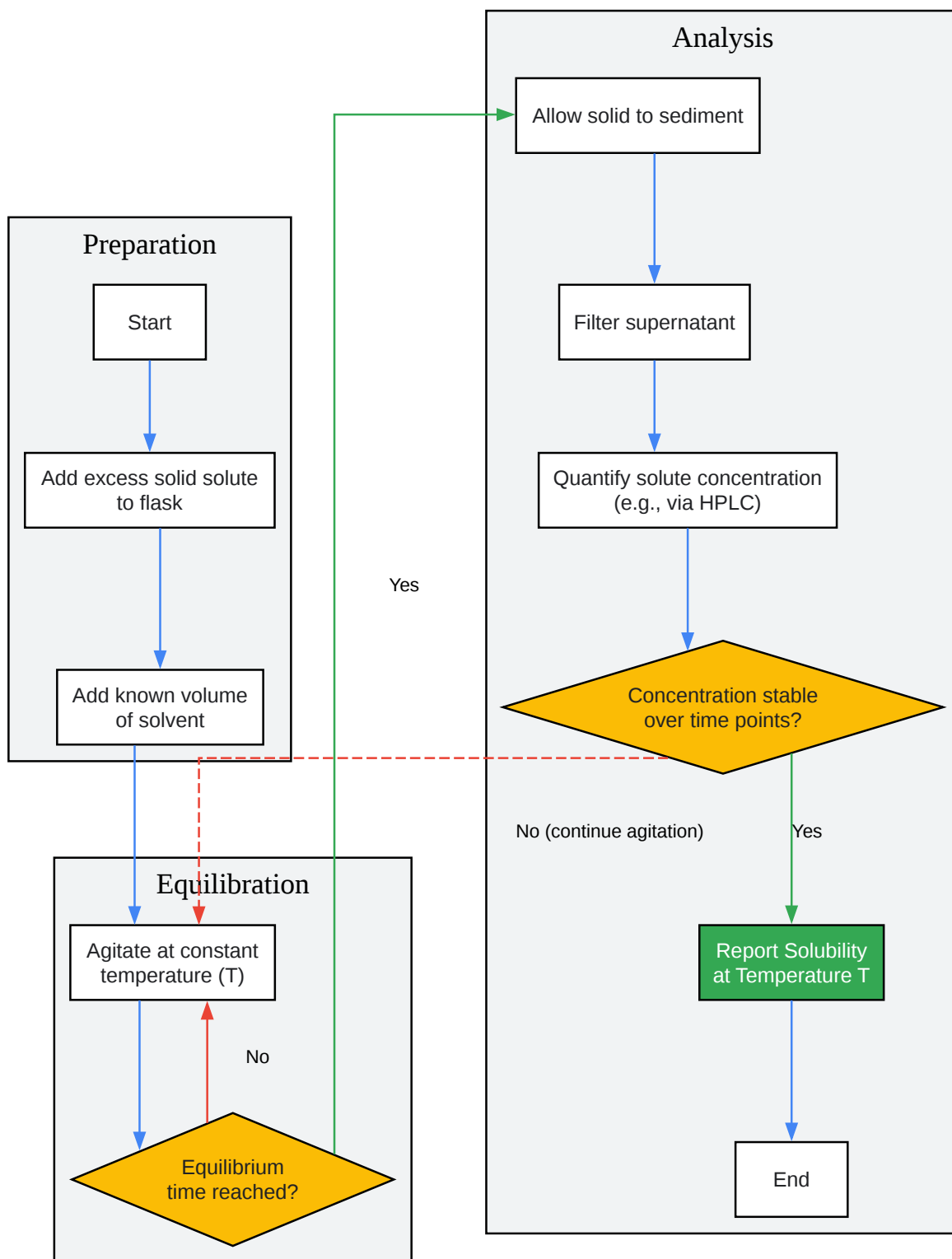
Procedure:

- Preparation: Add an excess amount of solid 1,4-bis(trichloromethyl)benzene to a series of flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
[7]
- Equilibration: Add a known volume or mass of the chosen solvent to each flask. Place the sealed flasks in the temperature-controlled shaker.
- Agitation: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often between 24 and 72 hours.[7] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, which indicates equilibrium has been reached.[7]
- Phase Separation: Once equilibrium is established, remove the flasks from the shaker and allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, withdraw a sample from the clear supernatant using a syringe and immediately pass it through a syringe filter.[10] This step is critical to prevent undissolved solid particles from being included in the analysis.

- **Quantification:** Accurately dilute the filtered, saturated solution with the appropriate solvent. Analyze the concentration of 1,4-bis(trichloromethyl)benzene in the diluted sample using a pre-calibrated HPLC method.^{[7][10]}
- **Data Reporting:** Calculate the original concentration of the saturated solution. Solubility is typically reported in units such as mg/mL, g/100 mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the isothermal shake-flask method.



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Caption: Workflow for equilibrium solubility determination.

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